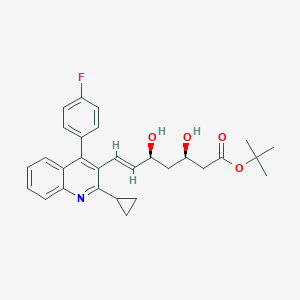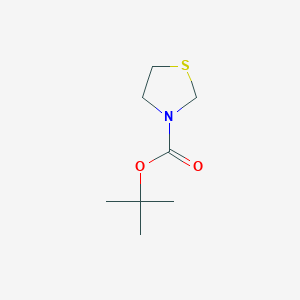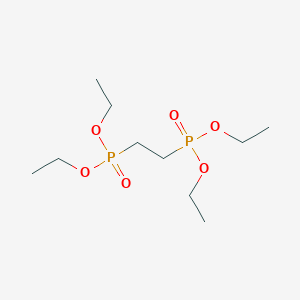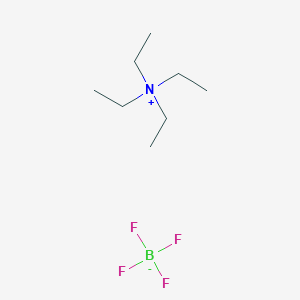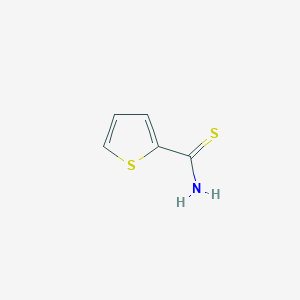
Thiophene-2-carbothioamide
概要
説明
Thiophene-2-carbothioamide is a derivative of thiophene, which is a five-membered heterocyclic compound containing four carbon atoms and one sulfur atom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
A synthetic strategy for the synthesis of thiophene 2-carboxamide derivatives substituted with hydroxyl, methyl, and amino groups at position-3 was proposed . The strategy includes the cyclization of the precursor ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives, 2-acetyl-2-arylazo-thioacetanilide derivatives, and N-aryl-2-cyano-3-mercapto-3-(phenylamino)acrylamide derivatives with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide .
Molecular Structure Analysis
The chemical structures of thiophene 2-carboxamide derivatives were confirmed using different spectroscopic methods including IR, 1H NMR, 13C NMR, and elemental analysis .
Chemical Reactions Analysis
Thiophene derivatives are synthesized through various reactions, including the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .
Physical And Chemical Properties Analysis
Thiophene is a colorless liquid that possesses a mildly pleasant smell, somewhat similar to benzene . Its molecular formula is C4H4S, and it has a molar mass of approximately 84.14 g/mol .
科学的研究の応用
Synthesis of Derivatives
Thiophene-2-carbothioamide can be used as a precursor in the synthesis of various derivatives. A synthetic strategy has been proposed for the synthesis of thiophene 2-carboxamide derivatives substituted with hydroxyl, methyl, and amino groups at position-3 .
Antioxidant Properties
Thiophene-2-carbothioamide derivatives have shown significant antioxidant properties. For instance, the 3-amino thiophene-2-carboxamide derivative exhibited an antioxidant activity increase by 62.0%, which is comparable to the reference antioxidant ascorbic acid .
Antibacterial Activity
These compounds have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. One study found that a particular derivative had the highest activity index compared to ampicillin against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa .
Molecular Docking
Thiophene-2-carbothioamide derivatives have been used in molecular docking studies with different proteins. This helps in understanding the interactions between the amino acid residue of the enzyme and the compounds .
Density Functional Theory (DFT) Investigations
The molecular and electronic properties of the synthesized products of thiophene-2-carbothioamide have been studied using density functional theory (DFT). These studies help in understanding the properties of these compounds at a molecular level .
Industrial Chemistry and Material Science
Thiophene derivatives, including those of thiophene-2-carbothioamide, are utilized in industrial chemistry and material science as corrosion inhibitors .
Organic Semiconductors
Thiophene-mediated molecules play a prominent role in the advancement of organic semiconductors .
Organic Light-Emitting Diodes (OLEDs)
Thiophene-2-carbothioamide and its derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) .
作用機序
Target of Action
Thiophene-2-carbothioamide is a compound that has been found to have significant antibacterial activity . The primary targets of this compound are pathogenic bacteria, including both Gram-positive bacteria (such as Staphylococcus aureus and Bacillus subtilis) and Gram-negative bacteria (such as Escherichia coli and Pseudomonas aeruginosa) . These bacteria are responsible for a variety of infections and diseases, and the ability of thiophene-2-carbothioamide to inhibit their growth makes it a potential candidate for the development of new antibacterial drugs .
Mode of Action
It is known that the compound interacts with its bacterial targets, leading to their inhibition . The compound has been found to have a high binding score with the 2AS1 protein, suggesting that it may interact with this protein to exert its antibacterial effects .
Biochemical Pathways
The compound’s antibacterial activity suggests that it likely interferes with essential biochemical processes in bacteria, such as cell wall synthesis, protein synthesis, or dna replication, leading to bacterial death .
Result of Action
The primary result of the action of thiophene-2-carbothioamide is the inhibition of bacterial growth . This is evidenced by its significant antibacterial activity against a variety of pathogenic bacteria . In addition, the compound has been found to exhibit antioxidant properties, suggesting that it may also have potential therapeutic applications in conditions associated with oxidative stress .
Action Environment
The action of thiophene-2-carbothioamide can be influenced by various environmental factors. For instance, the compound’s antibacterial activity may be affected by the presence of other substances that can interact with it or its bacterial targets. Additionally, factors such as pH and temperature could potentially influence the compound’s stability and efficacy .
Safety and Hazards
将来の方向性
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry . They have made an indispensable anchor for medicinal chemists to produce combinatorial libraries and carry out exhaustive efforts in the search of lead molecules .
特性
IUPAC Name |
thiophene-2-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NS2/c6-5(7)4-2-1-3-8-4/h1-3H,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDXYHAPUCGQOBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353210 | |
| Record name | 2-Thiophenecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thiophene-2-carbothioamide | |
CAS RN |
20300-02-1 | |
| Record name | 2-Thiophenecarbothioamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20300-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Thiophenecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | thiophene-2-carbothioamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do platinum(II) complexes with thiophene-2-carbothioamide derivatives interact with DNA, and what are the downstream effects?
A: The research suggests that these platinum(II) complexes interact with DNA through a partial intercalative binding mode []. This means that the planar aromatic rings of the thiophene-2-carbothioamide ligands partially insert themselves between the base pairs of DNA. This interaction is evidenced by several experimental findings, including:
- Increased DNA viscosity: The binding of the complexes increases the hydrodynamic chain length of DNA, indicating an unwinding and lengthening of the DNA helix consistent with intercalation [].
- Fluorescence quenching: The complexes reduce the fluorescence intensity of DNA, suggesting an interaction that alters the electronic environment of the DNA base pairs [].
- Molecular docking studies: Computational simulations demonstrate favorable binding energies for the interaction between the complexes and DNA, supporting the experimental observations [].
Q2: What is the relationship between the structure of thiophene-2-carbothioamide derivatives and their activity in platinum(II) complexes?
A: While the provided research does not delve into specific structure-activity relationship (SAR) studies for various thiophene-2-carbothioamide derivatives, it does highlight that the synthesized platinum(II) complexes exhibit varying levels of activity []. This suggests that modifications to the thiophene-2-carbothioamide structure, such as the introduction of different substituents, could influence the complexes' properties and biological activity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![tert-Butyl benzo[b]thiophen-2-ylcarbamate](/img/structure/B153508.png)

![Ethanone, 1-[2-(1-hydroxyethyl)oxiranyl]-, [S-(R*,S*)]-(9CI)](/img/structure/B153515.png)



